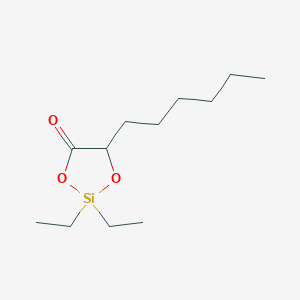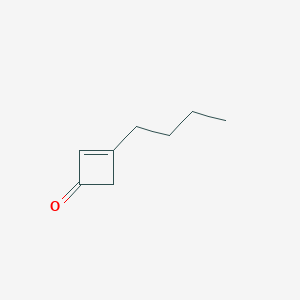
Benzohydroxamic acid, N-morpholinomethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydroxamic acid, N-morpholinomethyl- is a derivative of benzohydroxamic acid, which is known for its ability to form stable chelates with metal ions This compound is characterized by the presence of a morpholinomethyl group attached to the benzohydroxamic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methyl alcohol at controlled temperatures to prevent excessive rise in temperature . The resulting potassium benzohydroxamate is then treated with acetic acid to yield benzohydroxamic acid .
For the preparation of N-morpholinomethyl derivatives, the benzohydroxamic acid can be further reacted with morpholine under suitable conditions. This involves the use of reagents like formaldehyde and morpholine in a condensation reaction to introduce the morpholinomethyl group.
Industrial Production Methods: Industrial production of benzohydroxamic acid and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Benzohydroxamic acid, N-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acid derivatives.
科学的研究の応用
Benzohydroxamic acid, N-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It acts as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Industry: It is used in the synthesis of polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of benzohydroxamic acid, N-morpholinomethyl- involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases by binding to the active site metal ion, thereby inhibiting the enzyme’s activity. The morpholinomethyl group enhances its binding affinity and specificity towards certain metal ions, making it a potent inhibitor .
類似化合物との比較
- Acetohydroxamic acid
- Salicylhydroxamic acid
- Suberohydroxamic acid
Comparison: Benzohydroxamic acid, N-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which enhances its binding affinity and specificity towards metal ions compared to other hydroxamic acids. This makes it a more effective enzyme inhibitor and chelating agent .
特性
CAS番号 |
40890-85-5 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13/h1-5,16H,6-10H2 |
InChIキー |
DCGGBZYEXJOFJD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN(C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


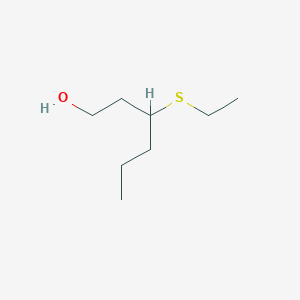
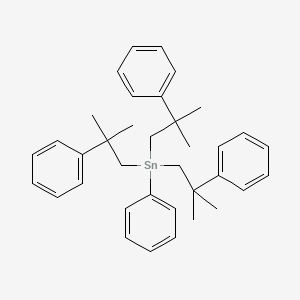
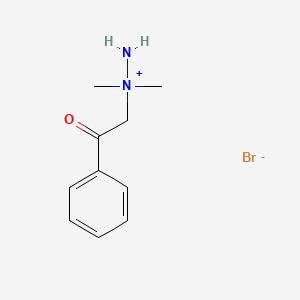
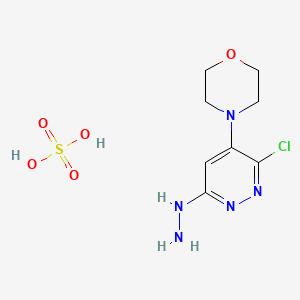
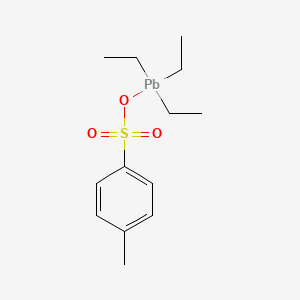
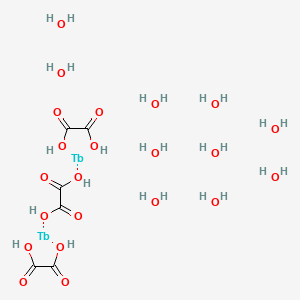
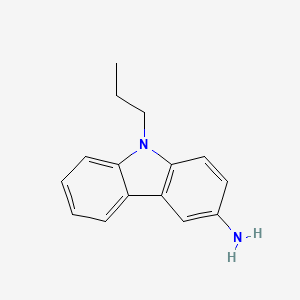


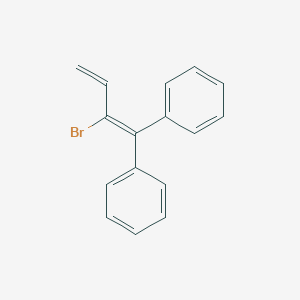
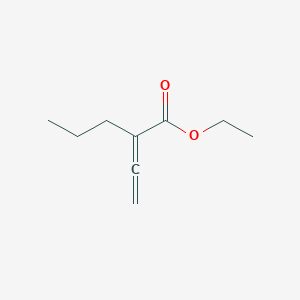
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
